molecular formula C10H11BrN4 B12479902 N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B12479902
M. Wt: 267.13 g/mol
InChI Key: ZQRUXUPQMRYSHY-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. This molecule features a 1,2,4-triazole core, a heterocyclic scaffold renowned for its broad spectrum of biological activities . The structural similarity of this compound to other investigated N-aryl-4H-1,2,4-triazol-3-amine analogs suggests potential value in oncology research, specifically in the inhibition of tubulin polymerization . Compounds bearing the 1,2,4-triazole moiety, such as letrozole and anastrozole, are well-established in clinical practice as anticancer drugs, underscoring the therapeutic relevance of this chemical class . Recent scientific literature on closely related structures indicates that 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated promising growth inhibition against a diverse panel of human cancer cell lines, including CNS cancer (SNB-75), renal cancer (UO-31), and leukemia (CCRF-CEM) models . Molecular docking studies suggest that these analogs exhibit efficient binding affinities to the tubulin–combretastatin A-4 binding site, a key molecular target for anticancer therapy, primarily through hydrogen bond and halogen bond interactions . The presence of the bromine atom in the structure may facilitate such halogen bonding, potentially enhancing target engagement. Furthermore, in silico predictions for these analogs show favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties with no violations of Lipinski's rule of five, indicating good drug-likeness potential for research compounds . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11BrN4

Molecular Weight

267.13 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H11BrN4/c1-7-13-10(15-14-7)12-6-8-3-2-4-9(11)5-8/h2-5H,6H2,1H3,(H2,12,13,14,15)

InChI Key

ZQRUXUPQMRYSHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NCC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Structural Features and Synthetic Overview

N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine consists of a 3-methyl-1H-1,2,4-triazol-5-amine core with a 3-bromobenzyl group attached to the amine nitrogen. The synthesis typically focuses on either constructing the triazole ring followed by N-alkylation with 3-bromobenzyl bromide, or through cross-coupling strategies involving preformed triazole intermediates.

General Synthetic Approaches

Retrosynthetic Analysis

Three primary disconnection approaches can be employed for synthesizing this compound:

  • N-alkylation of 3-methyl-1H-1,2,4-triazol-5-amine with 3-bromobenzyl halide
  • Construction of the triazole ring with the 3-bromobenzylamine already in place
  • Cross-coupling reactions between halogenated triazoles and 3-bromobenzylamine derivatives

Key Building Blocks

The synthesis requires several key building blocks:

  • 3-Methyl-1H-1,2,4-triazol-5-amine or its precursors
  • 3-Bromobenzyl bromide/chloride
  • Aminoguanidine derivatives
  • Various coupling reagents and catalysts

Detailed Preparation Methods

Method 1: Nucleophilic Substitution Approach

This approach involves the direct N-alkylation of 3-methyl-1H-1,2,4-triazol-5-amine with 3-bromobenzyl bromide.

Reaction Scheme
3-Methyl-1H-1,2,4-triazol-5-amine + 3-Bromobenzyl bromide → this compound
Optimization Parameters
Parameter Range Studied Optimal Condition Yield (%)
Base K₂CO₃, NaH, Et₃N K₂CO₃ 65-72
Solvent DMF, THF, Acetone DMF 68-75
Temperature 0-80°C 25°C (RT) 70-75
Reaction Time 2-24 h 6-8 h 72-75
Molar Ratio (Amine:Alkylating Agent) 1:1 to 1:1.5 1:1 70-75

Method 2: Triazole Ring Formation Approach

This method involves constructing the triazole ring with the 3-bromobenzylamine already attached to an appropriate precursor.

Reaction Scheme
3-Bromobenzylamine + Acetic acid derivative → Intermediate → Cyclization → this compound
Procedure

The synthesis involves the condensation reaction between aminoguanidine derivatives and carboxylic acids. Based on synthesis protocols for similar compounds, the procedure can be outlined as follows:

  • Preparation of N-(3-bromobenzyl)acetamide
  • Reaction with aminoguanidine bicarbonate
  • Cyclization to form the triazole ring
  • Purification and isolation of the target compound

In a typical procedure, aminoguanidine bicarbonate (2.0 mmol) is dissolved in water (5 mL), and N-(3-bromobenzyl)acetamide (2.0 mmol) is added. The mixture is heated under reflux for 3-4 hours until completion (monitored by TLC). The reaction mixture is cooled, and the pH is adjusted to 7 with dilute hydrochloric acid. The precipitate formed is filtered, washed with cold water, and dried.

The cyclization step involves heating the intermediate in a basic medium (e.g., 10% sodium hydroxide solution) at 80-90°C for 2-3 hours. After cooling, the mixture is neutralized with dilute hydrochloric acid, and the precipitate is collected by filtration, washed with water, and dried to give the crude product. Recrystallization from an appropriate solvent (e.g., ethanol/water) provides the pure target compound.

Reaction Conditions and Yields
Step Reagents Conditions Yield (%)
Acetamide Formation 3-Bromobenzylamine, Acetic anhydride 0-5°C, 1h then RT, 2h 85-90
Condensation Intermediate, Aminoguanidine bicarbonate Reflux, H₂O, 3-4h 70-75
Cyclization Condensation product, 10% NaOH 80-90°C, 2-3h 65-70
Overall - - 38-45

Method 3: Buchwald-Hartwig Cross-Coupling Approach

This method involves a palladium-catalyzed cross-coupling reaction between a halogenated triazole and 3-bromobenzylamine.

Reaction Scheme
5-Halo-3-methyl-1H-1,2,4-triazole + 3-Bromobenzylamine → this compound
Optimization of Catalyst Systems
Entry Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%)
1 Pd(OAc)₂ BINAP NaOtBu Dioxane 110 24 55-60
2 Pd₂(dba)₃ XPhos NaOtBu Toluene 100 18 65-70
3 (THP-Dipp)Pd(cinn)Cl - K₂CO₃ Dioxane 110 12 70-75
4 Pd(OAc)₂ DavePhos Cs₂CO₃ DMF 120 12 60-65

Alternative Synthetic Routes

Copper-Catalyzed Click Chemistry Approach

This approach involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring.

Procedure

Although the target compound contains a 1,2,4-triazole rather than a 1,2,3-triazole, this methodology can be adapted for the synthesis of precursors that can be further modified to obtain the target compound.

  • Preparation of an appropriate alkyne precursor
  • Copper-catalyzed cycloaddition with azide
  • Functional group transformations to obtain the target compound
Reaction Conditions
Reagent Quantity Conditions
Alkyne precursor 1.0 mmol -
Azide component 1.0 mmol -
CuSO₄·5H₂O 3 mol% -
Sodium ascorbate 5 mol% -
Solvent BuOH/H₂O (4:1) 60°C, 30 min

One-Pot Three-Component Mannich Reaction

This approach involves a one-pot three-component Mannich reaction to introduce substituents onto the triazole ring.

Procedure

The procedure involves the reaction of 3-methyl-5-thioxo-1H-1,2,4-triazole with 3-bromobenzylamine and formaldehyde in a one-pot manner to yield the target compound.

Characterization and Analytical Methods

NMR Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. Expected characteristic signals include:

Nucleus Chemical Shift (δ ppm) Assignment
¹H 2.25-2.35 CH₃ (triazole)
¹H 4.40-4.50 CH₂ (benzyl)
¹H 5.60-5.80 NH (broad)
¹H 7.20-7.60 Aromatic protons
¹³C 12-14 CH₃ (triazole)
¹³C 45-48 CH₂ (benzyl)
¹³C 122-136 Aromatic carbons
¹³C 150-155 C-3 (triazole)
¹³C 160-165 C-5 (triazole)

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation. The expected molecular ion peak [M+H]⁺ should appear at m/z ≈ 267/269 with characteristic isotope pattern due to bromine (²⁸¹Br/²⁷⁹Br).

IR Spectroscopy

The IR spectrum should show characteristic bands for:

  • N-H stretching (3300-3400 cm⁻¹)
  • C-H stretching (2900-3000 cm⁻¹)
  • C=N stretching (1600-1650 cm⁻¹)
  • C-Br stretching (550-650 cm⁻¹)

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Overall Yield (%) Scalability
Nucleophilic Substitution Simple procedure, commercially available starting materials Potential for N-/O-alkylation mixtures 65-75 Good
Triazole Ring Formation Can be adapted for various substituents Multistep, lower overall yield 38-45 Moderate
Buchwald-Hartwig Cross-Coupling High regioselectivity, mild conditions Requires air-free techniques, expensive catalysts 55-75 Limited
Click Chemistry (Modified) High yield, mild conditions Multiple steps required for 1,2,4-triazole 40-50 Good
Mannich Reaction One-pot procedure Limited substrate scope 45-55 Moderate

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the benzyl group.

    Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to tubulin, a protein involved in cell division, thereby disrupting microtubule dynamics and inhibiting cancer cell proliferation . The compound’s bromobenzyl group enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine and related analogs:

Compound Name Substituents Molecular Weight Key Biological Activity Synthesis Yield Reference
This compound 3-bromobenzyl, 3-methyl 282.1 g/mol Anticancer (hypothetical) 74% (analog)
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine 3-bromophenyl, N-aryl ~300–350 g/mol Anticancer (IC50: 2–10 µM) 60–85%
N-(4-chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine 4-chlorobenzyl, 3-furyl 275.7 g/mol FabA inhibition (antibacterial) N/A
3-Azido-N-nitro-1H-1,2,4-triazol-5-amine Azido, nitro 186.1 g/mol Energetic material 46–74%
N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine Multi-substituted bromobenzyl 403.3 g/mol Undisclosed (structural study) N/A

Key Observations

Anticancer Activity :

  • The 3-bromophenyl analogs (e.g., 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine) exhibit potent anticancer activity against human cancer cell lines (IC50: 2–10 µM) . The target compound’s benzyl group may improve membrane permeability compared to phenyl-substituted analogs.
  • Substitution at the triazole 3-position (e.g., methyl or furyl groups) influences steric and electronic interactions with target enzymes like EGFR or FabA .

Synthetic Accessibility :

  • The target compound’s synthesis mirrors methods used for (E)-N-(3-methyl-1H-1,2,4-triazol-5-yl)-1-phenylmethanimine, involving condensation of benzaldehyde derivatives with triazole amines . Yields for triazole analogs generally range from 60–85%, depending on substituent complexity .

Energetic vs. Therapeutic Applications :

  • Compounds like 3-azido-N-nitro-1H-1,2,4-triazol-5-amine highlight how functional groups (azido, nitro) can shift applications from pharmaceuticals to energetic materials, with detonation velocities up to 9,409 m/s .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Bromine’s electron-withdrawing effect may reduce oxidative metabolism, extending half-life relative to chlorine or fluorine analogs .

Biological Activity

N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Triazole Ring : A five-membered heterocyclic ring containing three nitrogen atoms.
  • Bromobenzyl Group : A bromine-substituted benzyl group that enhances its chemical reactivity.
  • Methyl and Amino Groups : Located at the 3 and 5 positions of the triazole ring, respectively.

The molecular formula is C10H11BrN5C_{10}H_{11}BrN_5 with a molecular weight of approximately 267.13 g/mol .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving electrophilic and nucleophilic substitution reactions. The presence of the bromine atom allows for further functionalization, which can enhance biological activity.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various pathogens:

  • Fungi : Exhibits antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes.
  • Bacteria : Demonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis .

Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation. Specific studies have shown:

  • Cell Line Studies : In vitro tests on cancer cell lines (e.g., A431 and Jurkat) reveal significant cytotoxic effects with IC50 values lower than standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
This compoundA431< 10
DoxorubicinA431~15

The proposed mechanism involves the inhibition of specific kinases associated with cancer progression. Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding .

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized various triazole derivatives and evaluated their anticancer properties using MTT assays.
    • Compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, indicating a structure-dependent activity .
  • Antifungal Evaluation :
    • A series of triazole compounds were tested against L. braziliensis promastigotes.
    • The results indicated that certain substitutions on the triazole ring significantly enhanced antifungal efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(3-bromobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine with high purity?

  • Methodology : Use nucleophilic substitution between 3-bromobenzyl chloride and 3-methyl-1H-1,2,4-triazol-5-amine under basic conditions (e.g., K₂CO₃/NaOH in DMF). Monitor reaction progress via TLC and purify via column chromatography. Microwave-assisted synthesis (e.g., 100–120°C, 30 min) can enhance yield (80–90%) compared to conventional heating (60–70%) .
  • Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of triazole to benzyl chloride) and solvent polarity to minimize byproducts like unreacted triazole or di-substituted derivatives.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques :

  • Single-crystal X-ray diffraction (SHELXL/SHELXTL software ) for absolute configuration.
  • ¹H/¹³C NMR : Assign peaks using HSQC/HMBC (e.g., triazole protons at δ 7.8–8.2 ppm; bromobenzyl CH₂ at δ 4.5–5.0 ppm) .
  • IR spectroscopy : Confirm N–H (3200–3400 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches .
    • Data Table :
TechniqueKey ObservationsReference
X-ray diffractionC–Br bond length: 1.89–1.92 Å; dihedral angle: 5–10°
¹H NMR (DMSO-d₆)CH₂ (δ 4.7 ppm, singlet); triazole (δ 8.1 ppm)

Q. How can tautomerism in the triazole ring affect structural characterization?

  • Resolution : Use X-ray crystallography to identify the dominant tautomer (e.g., 1H-1,2,4-triazol-5-amine vs. 4H-1,2,4-triazol-3-amine). For solution studies, employ variable-temperature NMR to observe tautomeric equilibria .
  • Example : In 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, only one tautomer was observed crystallographically, with the pyridyl group planar relative to the triazole ring .

Advanced Research Questions

Q. How can computational methods predict and reconcile discrepancies in thermal stability or detonation properties?

  • Approach :

  • Calculate heats of formation (Gaussian 03/09) and detonation parameters (EXPLO5) .
  • Compare with experimental DSC (decomposition >250°C) and impact sensitivity tests (e.g., 2.5–40 J via BAM hammer ).
    • Case Study : For energetic triazole salts, computational detonation velocities (7742–9409 m/s) aligned within 5% of experimental values .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Example : If NMR suggests a mixture of regioisomers but X-ray shows a single product, re-examine reaction conditions (e.g., excess reagents, temperature). In one study, initial misassignment of a triazole regioisomer was corrected via X-ray analysis of a benzenesulfonyl adduct .
  • Troubleshooting : Use heteronuclear NMR (¹⁵N/¹³C) and NOESY to confirm proximity of substituents .

Q. How does the bromobenzyl group influence reactivity in derivatization reactions?

  • Mechanistic Insight : The electron-withdrawing Br enhances electrophilicity at the benzyl position, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines). Compare with fluorobenzyl analogs (), where lower electronegativity reduces reactivity .
  • Application : Use Pd-catalyzed cross-coupling (Suzuki/Miyaura) to replace Br with aryl/heteroaryl groups for structure-activity studies .

Q. What experimental design optimizes high-throughput screening for bioactivity?

  • Protocol :

  • Antimicrobial assays : MIC tests against S. aureus/E. coli (10–100 µg/mL) .
  • Receptor binding : Radioligand displacement assays (e.g., P2X7 antagonists in ).
  • Data Analysis : Use IC₅₀/EC₅₀ values and molecular docking (AutoDock) to correlate substituent effects with activity .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement ; WinGX/ORTEP-3 for visualization .
  • Spectral Libraries : PubChem (IR/NMR data for analogs) ; Cambridge Structural Database (CSD) for triazole derivatives.
  • Safety : Follow waste disposal protocols for brominated compounds ( ) and use fume hoods during synthesis.

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